molecular formula C19H22N6O2S B2403694 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1171098-78-4

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2403694
CAS RN: 1171098-78-4
M. Wt: 398.49
InChI Key: XVBTVYMIRUTART-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has gained interest in the field of scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has been found to have potential therapeutic applications in various fields of scientific research. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, to modulate the activity of certain neurotransmitters in the brain, and to reduce inflammation in the body. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine in lab experiments is its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral activities, and has potential as a therapeutic agent for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action and to identify potential targets for drug development. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to develop new synthesis methods that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 2-amino-4-methylpyrimidine with 1H-pyrazole-1-carboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with m-tolylsulfonylpiperazine to obtain the final product.

properties

IUPAC Name

2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-15-5-3-6-17(13-15)28(26,27)24-11-9-23(10-12-24)18-14-19(22-16(2)21-18)25-8-4-7-20-25/h3-8,13-14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBTVYMIRUTART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

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